Cas no 951483-22-0 (1-2-(4-methoxyphenyl)ethyl-3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylurea)

1-2-(4-methoxyphenyl)ethyl-3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylurea structure
951483-22-0 structure
商品名:1-2-(4-methoxyphenyl)ethyl-3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylurea
CAS番号:951483-22-0
MF:C18H20N6O2
メガワット:352.390402793884
CID:6377753
PubChem ID:18566003

1-2-(4-methoxyphenyl)ethyl-3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylurea 化学的及び物理的性質

名前と識別子

    • 1-2-(4-methoxyphenyl)ethyl-3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylurea
    • Urea, N-[2-(4-methoxyphenyl)ethyl]-N'-[(1-phenyl-1H-tetrazol-5-yl)methyl]-
    • AKOS002060476
    • F2072-0174
    • 951483-22-0
    • 1-[2-(4-methoxyphenyl)ethyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea
    • 1-(4-methoxyphenethyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea
    • 1-[2-(4-methoxyphenyl)ethyl]-3-[(1-phenyltetrazol-5-yl)methyl]urea
    • インチ: 1S/C18H20N6O2/c1-26-16-9-7-14(8-10-16)11-12-19-18(25)20-13-17-21-22-23-24(17)15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H2,19,20,25)
    • InChIKey: RIJZXJQPVHCUAM-UHFFFAOYSA-N
    • ほほえんだ: N(CCC1=CC=C(OC)C=C1)C(NCC1N(C2=CC=CC=C2)N=NN=1)=O

計算された属性

  • せいみつぶんしりょう: 352.16477390g/mol
  • どういたいしつりょう: 352.16477390g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 26
  • 回転可能化学結合数: 7
  • 複雑さ: 424
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 94Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

  • 密度みつど: 1.28±0.1 g/cm3(Predicted)
  • 酸性度係数(pKa): 12.29±0.46(Predicted)

1-2-(4-methoxyphenyl)ethyl-3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylurea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2072-0174-5μmol
1-[2-(4-methoxyphenyl)ethyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea
951483-22-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2072-0174-3mg
1-[2-(4-methoxyphenyl)ethyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea
951483-22-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2072-0174-5mg
1-[2-(4-methoxyphenyl)ethyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea
951483-22-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2072-0174-2μmol
1-[2-(4-methoxyphenyl)ethyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea
951483-22-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2072-0174-1mg
1-[2-(4-methoxyphenyl)ethyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea
951483-22-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2072-0174-4mg
1-[2-(4-methoxyphenyl)ethyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea
951483-22-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2072-0174-2mg
1-[2-(4-methoxyphenyl)ethyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea
951483-22-0 90%+
2mg
$59.0 2023-05-16

1-2-(4-methoxyphenyl)ethyl-3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylurea 関連文献

1-2-(4-methoxyphenyl)ethyl-3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylureaに関する追加情報

Chemical Profile of 1-2-(4-methoxyphenyl)ethyl-3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylurea (CAS No. 951483-22-0)

1-2-(4-methoxyphenyl)ethyl-3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylurea, identified by its CAS number 951483-22-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule represents a convergence of multiple chemical motifs, including aromatic rings, heterocyclic structures, and urea functional groups, which collectively contribute to its unique pharmacological properties. The presence of a 4-methoxyphenyl moiety suggests potential interactions with biological targets that are influenced by methoxy substitution effects, while the tetrazole ring introduces a high degree of electrophilicity and reactivity, making it a valuable scaffold for drug discovery.

The structural design of this compound aligns with the growing interest in multitargeted ligands that can modulate multiple biological pathways simultaneously. In recent years, the pharmaceutical industry has increasingly recognized the advantages of such compounds in addressing complex diseases that involve multiple dysregulated pathways. The urea moiety in this molecule is particularly noteworthy, as it is a well-established pharmacophore in drug development. Urea-based compounds have been successfully utilized in the treatment of various conditions due to their ability to form hydrogen bonds and interact with specific amino acid residues in protein targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of such complex molecules with high precision. The 1H-1,2,3,4-tetrazole ring in 1-2-(4-methoxyphenyl)ethyl-3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylurea is known to exhibit strong binding capabilities with enzymes and receptors involved in inflammatory and immunomodulatory processes. This has led to its exploration as a potential therapeutic agent in conditions such as autoimmune disorders and chronic inflammation.

The 4-methoxyphenyl group not only contributes to the molecule's solubility and bioavailability but also plays a critical role in its pharmacokinetic profile. Methoxy-substituted aromatic compounds are often metabolically stable and exhibit prolonged half-lives in vivo, which can be advantageous for therapeutic applications requiring sustained action. Additionally, the electronic properties of the 4-methoxyphenyl ring can influence the molecule's ability to cross biological membranes, thereby affecting its distribution within the body.

One of the most compelling aspects of this compound is its potential as a lead structure for further derivatization and optimization. The combination of an aromatic ring system with a tetrazole moiety provides multiple sites for chemical modification without compromising the core pharmacophoric features. This flexibility allows medicinal chemists to fine-tune various properties such as potency, selectivity, and metabolic stability through structural alterations.

In vitro studies have begun to elucidate the mechanism of action of 1-2-(4-methoxyphenyl)ethyl-3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylurea, revealing interactions with several key biological targets. Initial experiments suggest that it may exert its effects by modulating enzyme activity or receptor binding. For instance, the tetrazole ring has been shown to interact with metal ions and enzymes involved in signal transduction pathways. This interaction could potentially lead to therapeutic effects by disrupting aberrant signaling cascades associated with diseases such as cancer or neurodegenerative disorders.

The urea functional group also contributes to the compound's pharmacological activity by forming hydrogen bonds with polar residues in protein targets. This interaction mode is particularly relevant for enzymes that play critical roles in metabolic pathways or cell signaling. By targeting these enzymes directly, 1-2-(4-methoxyphenyl)ethyl-3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylurea may be able to regulate key biological processes that are dysregulated in disease states.

From a synthetic chemistry perspective, 1 - 2 - ( 4 - methoxyphenyl ) ethyl - 3 - ( 1 - phenyl - 1 H - 1 , 2 , 3 , 4 - tetrazol - 5 - yl ) methyl urea exhibits interesting synthetic challenges due to its complex structure. However, recent advances in synthetic methodologies have made it possible to construct this molecule efficiently using multi-step synthetic routes that involve cross-coupling reactions and cyclization steps. These synthetic strategies not only highlight the versatility of modern organic chemistry but also pave the way for large-scale production if further developed.

The exploration of this compound also reflects broader trends in drug discovery towards identifying novel scaffolds with unique chemical properties. The integration of heterocyclic rings such as tetrazole into drug molecules has been shown to enhance binding affinity and selectivity against biological targets. This approach aligns well with current pharmaceutical research goals aimed at developing more effective therapies with improved safety profiles.

As research continues, 951483 - 22 - 0 will likely serve as a valuable scaffold for further investigation into potential therapeutic applications across multiple disease areas. Its unique structural features make it an attractive candidate for medicinal chemists seeking new ways to address unmet medical needs through innovative molecular design.

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